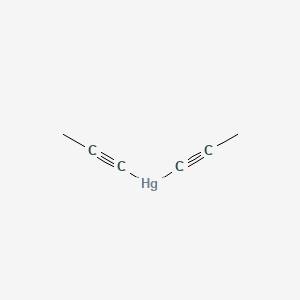

Mercury, bis(propyn-1-yl)-

Description

Properties

CAS No. |

64705-15-3 |

|---|---|

Molecular Formula |

C6H6Hg |

Molecular Weight |

278.70 g/mol |

IUPAC Name |

bis(prop-1-ynyl)mercury |

InChI |

InChI=1S/2C3H3.Hg/c2*1-3-2;/h2*1H3; |

InChI Key |

YMKPVYQPHJREIC-UHFFFAOYSA-N |

Canonical SMILES |

CC#C[Hg]C#CC |

Origin of Product |

United States |

Structural Elucidation and Bonding Analysis of Mercury, Bis Propyn 1 Yl

Advanced Spectroscopic Characterization

Spectroscopic techniques are pivotal in elucidating the structural and electronic properties of Mercury, bis(propyn-1-yl)-. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide invaluable insights into the local environments of the constituent atoms and the nature of the chemical bonds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, exhibiting a single resonance corresponding to the methyl (CH₃) protons of the propyn-1-yl ligands. The chemical shift of this signal would be influenced by the electronegativity of the mercury atom and the electronic effects of the carbon-carbon triple bond. Coupling to the ¹⁹⁹Hg isotope (I = 1/2, 16.87% natural abundance) would likely result in satellite peaks flanking the main resonance, with a characteristic two-bond coupling constant (²J(¹H-¹⁹⁹Hg)) typically in the range of 100-270 Hz. huji.ac.il

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to show three distinct signals for the three non-equivalent carbon atoms of the propyn-1-yl ligand: the methyl carbon (CH₃), the terminal acetylenic carbon (C≡C-CH₃), and the mercury-bound acetylenic carbon (Hg-C≡C). The chemical shifts of these carbons provide information about their electronic environment. mdpi.com Significant one-bond coupling between the mercury-bound carbon and the ¹⁹⁹Hg nucleus (¹J(¹³C-¹⁹⁹Hg)) is expected, with coupling constants for organomercury compounds ranging from 600 to over 3000 Hz. huji.ac.il Two- and three-bond couplings to ¹⁹⁹Hg are also possible, though likely to be smaller. huji.ac.il

Table 1: Predicted NMR Data for Mercury, bis(propyn-1-yl)-

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|

| ¹H (CH₃) | 1.5 - 2.5 | ²J(¹H-¹⁹⁹Hg): 100 - 270 |

| ¹³C (CH₃) | 5 - 15 | ³J(¹³C-¹⁹⁹Hg): ~100 - 220 |

| ¹³C (C≡C-CH₃) | 70 - 90 | ²J(¹³C-¹⁹⁹Hg): ~70 - 130 |

| ¹³C (Hg-C≡C) | 90 - 110 | ¹J(¹³C-¹⁹⁹Hg): 600 - 3000 |

| ¹⁹⁹Hg | -1000 to -500 | - |

Note: These are predicted values based on analogous compounds and general NMR principles.

Infrared spectroscopy is particularly useful for identifying the characteristic vibrational modes of the alkynyl ligands. The most prominent feature in the IR spectrum of Mercury, bis(propyn-1-yl)- is expected to be the C≡C stretching vibration (ν(C≡C)). For terminal alkynes, this band typically appears in the region of 2100-2260 cm⁻¹. libretexts.org In metal-alkynyl complexes, the position of this band can be influenced by the nature of the metal and the bonding interactions. osti.govnih.govresearchgate.net The ν(C≡C) stretching frequency in Mercury, bis(propyn-1-yl)- would provide insight into the strength of the carbon-carbon triple bond. A weaker bond, potentially due to π-backbonding from the metal, would result in a lower stretching frequency. osti.gov However, given the filled d-orbitals of Hg(II), significant π-backbonding is not expected, and the ν(C≡C) stretch should appear in the typical region for metal-alkynyl complexes. Other expected IR bands would include C-H stretching and bending vibrations of the methyl group.

Table 2: Expected Infrared Absorption Frequencies for Mercury, bis(propyn-1-yl)-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡C | Stretch (ν(C≡C)) | 2100 - 2260 | Weak to Medium |

| C-H (in CH₃) | Stretch | 2850 - 3000 | Medium |

| C-H (in CH₃) | Bend | 1370 - 1470 | Medium |

| Hg-C | Stretch | < 600 | Weak |

Note: These are expected values based on typical frequency ranges for these functional groups.

X-ray Diffraction Studies for Solid-State Architectures

While a specific crystal structure for Mercury, bis(propyn-1-yl)- has not been reported, the solid-state architecture can be reliably predicted based on extensive X-ray diffraction studies of other organomercury compounds. nih.govrsc.org Organomercury(II) compounds almost invariably adopt a linear C-Hg-C geometry, a consequence of the sp-hybridization of the mercury atom. wikipedia.org This linearity is a defining characteristic of the solid-state structures of related dialkynylmercury complexes. acs.org

Therefore, it is anticipated that in the solid state, Mercury, bis(propyn-1-yl)- would exist as discrete linear molecules with a C-Hg-C bond angle of approximately 180°. The packing of these linear molecules in the crystal lattice would be governed by weak intermolecular forces, such as van der Waals interactions. The possibility of weak C-H···π interactions between the methyl groups and the alkynyl π-systems of neighboring molecules could also influence the crystal packing. nih.gov

Metal-Carbon Bond Characteristics: Covalent and Ionic Contributions

The nature of the mercury-carbon bond in organomercury compounds is a subject of considerable interest, with contributions from both covalent and ionic character. core.ac.ukrsc.orgbch.ro In Mercury, bis(propyn-1-yl)-, the Hg-C bond is expected to be predominantly covalent, a characteristic feature of organomercury compounds that contributes to their stability towards water and oxygen. wikipedia.org

However, the high electronegativity of the sp-hybridized carbon atom of the alkynyl ligand compared to an sp³-hybridized carbon would introduce a greater degree of ionic character into the Hg-C bond than in dialkylmercury compounds. Theoretical studies on related phenylmercury (B1218190) carboxylates suggest a significant positive charge on the mercury atom, indicating a substantial ionic component to the bonding. miljodirektoratet.no Natural Bond Orbital (NBO) analysis of other mercury complexes has also pointed to a highly ionic bonding situation. rsc.org Thus, the Hg-C bond in Mercury, bis(propyn-1-yl)- can be described as a polar covalent bond, with the electron density shifted towards the more electronegative carbon atom.

Examination of Alkynyl Ligand Coordination Modes (σ-bonding, π-bonding, bridging)

The primary coordination mode of the propyn-1-yl ligands in Mercury, bis(propyn-1-yl)- is as σ-donors. The sp-hybridized carbon atom of each alkynyl group forms a strong σ-bond with an sp-hybridized orbital on the mercury atom. researchgate.net This results in the characteristic linear geometry of the molecule.

While the filled d¹⁰ electronic configuration of Hg(II) generally precludes significant π-backbonding to the alkynyl ligands, the potential for π-interactions cannot be entirely dismissed, especially in the context of interactions with other metal centers. acs.org In such cases, the filled π-orbitals of the C≡C triple bond could act as a π-donor to a Lewis acidic metal center.

Bridging coordination modes for alkynyl ligands are also well-documented in organometallic chemistry, often involving η¹:η² or η¹:η¹ bridging between two metal centers. osti.gov However, for a simple mononuclear complex like Mercury, bis(propyn-1-yl)-, the terminal σ-bonding mode is the most probable and stable arrangement.

Supramolecular Assembly and Extended Structures of Bis(propyn-1-yl)mercury Complexes

Although Mercury, bis(propyn-1-yl)- is a discrete molecule, it possesses features that could facilitate the formation of supramolecular assemblies and extended structures. ethernet.edu.et The linear geometry and the presence of π-systems in the alkynyl ligands are conducive to various non-covalent interactions.

One possibility is the formation of polymeric structures through coordination of the alkynyl π-system to other metal ions. For instance, reactions of dialkynylmercury complexes with silver(I) or copper(I) salts have been shown to yield polymeric complexes where the silver or copper ions are π-coordinated to the carbon-carbon triple bonds of the mercury alkynyl units. acs.org This results in the formation of one-, two-, or three-dimensional coordination polymers. acs.org

Furthermore, weak intermolecular interactions such as C-H···π interactions, as mentioned in the context of crystal packing, can also lead to the formation of well-defined supramolecular architectures in the solid state. nih.gov While strong intermolecular interactions are not expected for Mercury, bis(propyn-1-yl)- itself, its utility as a building block in supramolecular chemistry is evident from the behavior of related compounds. ethernet.edu.et

Reactivity and Mechanistic Pathways of Mercury, Bis Propyn 1 Yl

Role as an Alkynyl Transfer Reagent in Organometallic Synthesis

Organomercury compounds, particularly dialkynylmercurials, serve as effective transfer agents for alkynyl groups in organometallic chemistry. This process, known as transmetalation, involves the transfer of an organic ligand from one metal center to another. Mercury, bis(propyn-1-yl)- can be employed to introduce the propyn-1-yl ligand to various other metals, facilitating the synthesis of complex organometallic structures.

The transfer of the propyn-1-yl group from Mercury, bis(propyn-1-yl)- to a transition metal is a key application of this reagent. This transalkynylation reaction typically involves the reaction of the mercury compound with a transition metal halide or another suitable precursor. The thermodynamic driving force for this reaction is often the formation of a more stable mercury salt (e.g., HgCl₂) and a stronger transition metal-carbon bond.

For instance, the reaction of a bis(organo)mercury compound with platinum(II) or rhodium(I) chloride precursors can lead to the extrusion of mercury or mercury(I) chloride and the formation of new platinum or rhodium complexes featuring the transferred organic ligand researchgate.net. While specific studies on Mercury, bis(propyn-1-yl)- are not abundant, by analogy, its reaction with a generic transition metal chloride (MClₓ) can be represented as:

(CH₃C≡C)₂Hg + MClₓ → (CH₃C≡C)ₙMClₓ₋ₙ + HgCl₂

The stoichiometry (n) of the resulting alkynyl metal complex depends on the specific transition metal and the reaction conditions. This methodology is a valuable route for the synthesis of transition metal alkynyl complexes, which are important in materials science and catalysis researchgate.netnih.govacs.orgnih.gov.

Transalkynylation reactions using Mercury, bis(propyn-1-yl)- can lead to the formation of both homometallic and heterometallic alkynyl complexes. Homometallic complexes contain a single type of metal center, while heterometallic complexes incorporate two or more different metals.

Homometallic Complexes : The direct transfer of the propyn-1-yl ligand to a single type of transition metal precursor results in a homometallic alkynyl complex. For example, reacting Mercury, bis(propyn-1-yl)- with a palladium(II) precursor could yield a bis(propyn-1-yl)palladium(II) complex.

Heterometallic Complexes : The alkynyl ligands in Mercury, bis(propyn-1-yl)- can also act as bridging ligands between different metal centers. The π-system of the triple bond can coordinate to a second metal, such as silver(I) or copper(I), while the sigma bond to mercury is maintained acs.org. This results in the formation of heterometallic structures where the mercury bis-alkynyl unit acts as a building block nih.gov. The general structure of such a complex might involve the π-coordination of a transition metal to the C≡C triple bonds of the mercury compound.

Table 1: Examples of Alkynyl Transfer and Complex Formation

| Reactant A | Reactant B | Product Type | Significance |

|---|---|---|---|

| (CH₃C≡C)₂Hg | MClₓ (e.g., PtCl₂) | Homometallic Alkynyl Complex | Synthesis of transition metal alkynyls |

Electrophilic Reactivity of the Mercury-Carbon Bond

The mercury-carbon bond in organomercury compounds is susceptible to electrophilic attack. This reactivity is a cornerstone of organomercury chemistry, allowing for the functionalization of the organic moiety. In Mercury, bis(propyn-1-yl)-, the Hg-C(sp) bond can be readily cleaved by a variety of electrophiles.

The most common electrophilic cleavage reaction is protonolysis, which involves the reaction with a protic acid nih.govnih.govyoutube.comyoutube.com. The reaction with a generic acid (HX) proceeds as follows:

(CH₃C≡C)₂Hg + HX → CH₃C≡CHgX + CH₃C≡CH

If a second equivalent of acid is used, the remaining Hg-C bond can also be cleaved:

CH₃C≡CHgX + HX → HgX₂ + CH₃C≡CH

Computational studies on similar organomercurials, like dimethylmercury, show that the protonolysis is facilitated by factors that increase the negative charge on the carbon atom, making it more susceptible to protonation nih.gov. The reaction mechanism involves the protonation of the carbon atom, leading to the breaking of the Hg-C bond nih.gov. This reactivity underscores the utility of organomercurials as carbanion synthons.

Other electrophiles, such as halogens (e.g., Br₂, I₂), can also cleave the Hg-C bond to produce the corresponding alkynyl halides.

Involvement in Cyclization and Annulation Reactions Mediated by Mercury(II)

Mercury(II) species are well-known to act as potent π-acids, activating alkenes and alkynes toward nucleophilic attack. This property is widely exploited in organic synthesis for conducting cyclization and annulation reactions. Although Mercury, bis(propyn-1-yl)- itself is a stable compound, the underlying principle of its formation and reactivity is linked to the interaction of Hg(II) with alkynes.

The general mechanism for mercury(II)-mediated cyclization involves the following steps:

Activation of the Alkyne : The electrophilic mercury(II) ion coordinates to the alkyne's triple bond. This coordination polarizes the alkyne, making it highly susceptible to nucleophilic attack youtube.com. In the context of hydration, this leads to a mercurinium ion intermediate youtube.com.

Nucleophilic Attack : An intramolecular or intermolecular nucleophile attacks the activated alkyne. This attack typically follows Markovnikov's rule, with the nucleophile adding to the more substituted carbon of the triple bond.

Protonolysis/Reductive Demercuration : The resulting organomercury intermediate can then undergo protonolysis to replace the mercury with a hydrogen atom or reductive demercuration (e.g., with sodium borohydride) to achieve the same outcome.

This strategy has been used to synthesize a wide variety of carbocyclic and heterocyclic compounds.

Redox-Transmetalation Processes Involving Mercury Species

Redox-transmetalation is a subtype of transmetalation where a change in the oxidation states of the participating metals occurs. Organomercury compounds like Mercury, bis(propyn-1-yl)- can participate in such reactions, particularly with more electropositive metals.

In a typical redox-transmetalation, the organomercury(II) compound reacts with a zero-valent metal (M⁰) that is more electropositive than mercury. The process involves the transfer of the organic ligands to the new metal, which is oxidized, while mercury(II) is reduced to elemental mercury(0).

(CH₃C≡C)₂Hg(II) + M(0) → (CH₃C≡C)₂M(II) + Hg(0)

This type of reaction is thermodynamically driven by the large negative reduction potential of many main group and early transition metals. This method has been used as a synthetic route to highly reactive organometallic compounds of lanthanides, where diarylmercurials are reacted with the elemental lanthanoid metal researchgate.net. The formation of elemental mercury, which is volatile and can be easily removed, helps to drive the reaction to completion.

Nucleophilic Additions and Substitutions at the Alkynyl Moiety

The carbon-carbon triple bond of an alkyne is an electron-rich region and, therefore, is generally reactive towards electrophiles rather than nucleophiles. Nucleophilic attack on an unactivated alkyne is typically unfavorable due to electrostatic repulsion between the nucleophile and the π-electron cloud of the triple bond.

However, the reactivity can be altered by the coordination of a Lewis acidic metal center to the alkyne. Heavy metals like mercury can coordinate to the triple bond, reducing the electron density and making the alkynyl carbons more electrophilic quora.com. This activation renders the alkyne susceptible to attack by nucleophiles. Such activation is a key principle in mercury-catalyzed hydration of alkynes, where water acts as the nucleophile youtube.com.

While direct nucleophilic addition to the alkynyl moiety of Mercury, bis(propyn-1-yl)- is not a commonly cited reaction, the principle of metal-activation suggests its possibility. If a nucleophile were to attack, it would likely add in a trans fashion across the triple bond. The presence of electron-withdrawing groups on the alkyne typically enhances its reactivity toward nucleophiles in conjugate addition reactions nih.govacs.org. The mercury atom itself, being electronegative, may not activate the alkyne as strongly as a cationic mercury(II) species in solution, but some influence on the electronic character of the triple bond is expected.

Kinetic and Thermodynamic Aspects of Reactivity

To provide a framework for understanding the potential kinetic and thermodynamic considerations for this compound, a general discussion of the types of data that would be relevant to this section is presented below. It is crucial to note that the following descriptions are illustrative and are not based on experimental data for Mercury, bis(propyn-1-yl)-.

Hypothetical Data for Understanding Reactivity:

In a typical study of the kinetic and thermodynamic aspects of a chemical compound's reactivity, researchers would aim to determine several key parameters. These parameters would be elucidated through various experimental techniques, such as spectroscopy, calorimetry, and computational modeling.

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of Mercury, bis(propyn-1-yl)-

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Pre-exponential Factor (A) |

| Ligand Exchange | Data not available | Data not available | Data not available |

| Transmetalation | Data not available | Data not available | Data not available |

| Addition Reactions | Data not available | Data not available | Data not available |

Table 2: Illustrative Thermodynamic Data for a Hypothetical Reaction of Mercury, bis(propyn-1-yl)-

| Reaction Type | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |

| Ligand Exchange | Data not available | Data not available | Data not available |

| Transmetalation | Data not available | Data not available | Data not available |

| Addition Reactions | Data not available | Data not available | Data not available |

Detailed Research Findings:

A comprehensive investigation into the kinetic and thermodynamic aspects of Mercury, bis(propyn-1-yl)- reactivity would involve detailed research findings. This would include, but not be limited to:

Reaction Rate Studies: The determination of reaction orders, rate constants, and the influence of factors such as temperature, pressure, solvent, and catalysts on the rate of reactions involving Mercury, bis(propyn-1-yl)-.

Mechanistic Elucidation: The use of kinetic data to propose and support reaction mechanisms. This would involve identifying intermediates, transition states, and the elementary steps of a reaction.

Activation Parameters: The experimental determination of activation energy (Ea), which provides insight into the energy barrier that must be overcome for a reaction to occur. The pre-exponential factor (A) would also be determined, which relates to the frequency of collisions in the correct orientation.

Thermodynamic Favorability: The measurement of enthalpy change (ΔH) to determine if a reaction is exothermic or endothermic. The entropy change (ΔS) would indicate the change in disorder of the system. Together, these values would be used to calculate the Gibbs free energy change (ΔG), which determines the spontaneity of a reaction at a given temperature.

Computational Chemistry: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) could be employed to model the reactions of Mercury, bis(propyn-1-yl)- and predict its kinetic and thermodynamic properties.

Without dedicated research on Mercury, bis(propyn-1-yl)-, this section remains speculative. Further experimental and theoretical studies are required to populate the data tables and provide a detailed understanding of the kinetic and thermodynamic aspects of its reactivity.

Theoretical and Computational Investigations of Mercury, Bis Propyn 1 Yl

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Theoretical studies leveraging Density Functional Theory (DFT) are crucial for elucidating the electronic structure and bonding characteristics of organometallic compounds like Mercury, bis(propyn-1-yl)-. DFT has become a preferred method for complex chemical systems due to its favorable scaling with system size and its accuracy in describing electronic properties. acs.org In practice, DFT is typically applied using the Kohn-Sham formalism, which involves solving for a set of single-particle spin-orbitals in a fictitious non-interacting system that yields the same electron density as the real system. acs.org

For bis(alkynyl)mercury compounds, DFT calculations provide fundamental insights into the molecule's geometry and the nature of its chemical bonds. The linear C-Hg-C arrangement, characteristic of many diorganomercury(II) compounds, is a key structural feature that would be optimized in these calculations. The bonding is primarily covalent, arising from the overlap of mercury's 6s and 6p orbitals with the sp-hybridized orbitals of the alkynyl carbons.

Illustrative DFT-Calculated Structural Parameters for Mercury, bis(propyn-1-yl)-

This table presents hypothetical data representative of what a DFT calculation would predict, based on values for analogous organomercury compounds. The values are for illustrative purposes to demonstrate the output of such a computational study.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is an indispensable tool for investigating the reaction mechanisms and associated energy landscapes of mercury compounds. DFT calculations are employed to map the potential energy surface of a reaction, identifying key intermediates, transition states, and products. This allows for the determination of activation energies (energy barriers) and reaction enthalpies, providing a detailed, molecular-level understanding of the reaction's feasibility and kinetics. nih.govpku.edu.cn

For Mercury, bis(propyn-1-yl)-, several reaction types could be computationally explored. These include:

Addition Reactions: The addition of nucleophiles across the carbon-carbon triple bond is a common reaction for alkynes. Computational studies on the mercury-catalyzed hydration of alkynes, for example, have helped to elucidate the mechanism involving the formation of a mercurinium ion intermediate. researchgate.net

Ligand Exchange/Transmetalation: Reactions involving the transfer of the propynyl (B12738560) group from mercury to another metal are of significant interest in organometallic synthesis. DFT can model the transition states and energetics of such processes. researchgate.net

Decomposition Pathways: Understanding the thermal or photochemical decomposition of the compound can be achieved by calculating the energy profiles for various bond-breaking scenarios. nih.gov

The energy profile for a hypothetical reaction step, such as the addition of a generic nucleophile (Nu), can be calculated. The results would detail the energy of the reactants, the transition state (TS), and the product, as shown in the illustrative table below.

Illustrative Energy Profile for a Hypothetical Reaction Step

| Species | Description | Relative Free Energy (kcal/mol) (Illustrative) |

|---|---|---|

| Reactants | Mercury, bis(propyn-1-yl)- + Nu | 0.0 |

| Transition State | [TS]‡ | +22.5 |

| Product | Adduct | -15.0 |

This table provides an illustrative example of a calculated energy landscape for a single reaction step. The values are hypothetical and serve to demonstrate how computational chemistry quantifies reaction energetics.

Prediction and Interpretation of Spectroscopic Data

Theoretical calculations are frequently used to predict and help interpret experimental spectroscopic data. By simulating spectra, researchers can confirm structural assignments and understand the electronic transitions responsible for observed spectroscopic features. acs.org

NMR Spectroscopy: The chemical shifts of nuclei like ¹³C and ¹⁹⁹Hg are highly sensitive to the electronic environment. DFT calculations, often using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict these shifts with a high degree of accuracy. For platinum complexes, fully relativistic DFT calculations have been shown to be necessary for accurately predicting the NMR shifts of carbons directly bonded to the metal. mdpi.com Such calculations for Mercury, bis(propyn-1-yl)- would be invaluable for assigning peaks in its experimental NMR spectra. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. The calculated IR spectrum can be compared with the experimental one to confirm the presence of specific functional groups, such as the characteristic C≡C triple bond stretch of the propynyl ligand.

Illustrative Predicted Spectroscopic Data for Mercury, bis(propyn-1-yl)-

| Spectroscopy | Nucleus/Mode | Predicted Shift/Frequency (Illustrative) |

|---|---|---|

| ¹³C NMR | Hg-C ≡C | ~105 ppm |

| Hg-C≡C | ~90 ppm | |

| C≡C-C H₃ | ~5 ppm | |

| ¹⁹⁹Hg NMR | Hg | ~ -650 ppm |

| IR Spectroscopy | ν(C≡C) | ~2150 cm⁻¹ |

| ν(Hg-C) | ~540 cm⁻¹ |

This table contains illustrative spectroscopic data based on typical values for alkynyl mercury compounds. It demonstrates the type of information that would be generated from a computational study.

Analysis of Orbital Interactions and Molecular Properties

A deeper understanding of the electronic structure of Mercury, bis(propyn-1-yl)- is gained through the analysis of its molecular orbitals (MOs). This includes examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as their energies and spatial distributions are key to understanding the molecule's reactivity and optical properties. researchgate.netacs.org

In bis(alkynyl)mercury compounds, the HOMO is typically associated with the π-orbitals of the carbon-carbon triple bonds, while the LUMO often has significant character from the σ* antibonding orbitals of the Hg-C bonds. The energy gap between the HOMO and LUMO is an important parameter that relates to the molecule's electronic stability and the energy required for electronic excitation. acs.org

Illustrative Frontier Orbital Analysis for Mercury, bis(propyn-1-yl)-

| Molecular Orbital | Energy (eV) (Illustrative) | Primary Character |

|---|---|---|

| LUMO+1 | +0.8 | σ*(Hg-C) |

| LUMO | +0.5 | π*(C≡C) |

| HOMO | -6.2 | π(C≡C) |

| HOMO-1 | -6.8 | σ(Hg-C) |

This table presents a hypothetical summary of a frontier molecular orbital analysis. The energies and character descriptions are illustrative, based on general knowledge of similar organometallic acetylides, to show what a detailed computational analysis would reveal.

Applications in Advanced Synthetic Organic Chemistry

Utilization as a Precursor for Carbon-Rich Scaffolds

Bis(alkynyl)mercury compounds, including by extension Mercury, bis(propyn-1-yl)-, are recognized as valuable building blocks for the synthesis of carbon-rich materials and polymers. The linear geometry imposed by the C-Hg-C bond makes these molecules attractive precursors for the construction of rigid, linear organometallic polymers known as polymetallaynes. These materials are of interest for their potential applications in optoelectronics and materials science.

The synthesis of such polymers often involves the coupling of bis(alkynyl)mercury complexes with other metal centers. While direct polymerization of Mercury, bis(propyn-1-yl)- itself is not widely documented, analogous compounds have been successfully incorporated into polymeric chains. For instance, binuclear mercury(II) bis(alkynyl) complexes featuring oligothiophene and bithiazole linkers have been synthesized and characterized, demonstrating the principle of using such mercury compounds to create extended, conjugated systems. nih.govlibretexts.org

Furthermore, the general reactivity of mercury acetylides allows for their use in the synthesis of polyynes, which are molecules containing multiple conjugated carbon-carbon triple bonds. nih.gov Although early methods relied on copper-catalyzed couplings, the use of organometallic precursors like bis(alkynyl)mercury compounds provides an alternative route to these carbon-rich structures.

Table 1: Examples of Bis(alkynyl) Mercury(II) Complexes Used in the Synthesis of Extended Structures

| Bis(alkynyl) Mercury(II) Complex | Linker (R) | Resulting Structure | Reference |

| [R'HgC≡CRC≡CHgR'] | thiophene-2,5-diyl | Loose polymeric structure | nih.gov |

| [R'HgC≡CRC≡CHgR'] | [2,2']bithiophene-5,5'-diyl | Loose polymeric structure | nih.govlibretexts.org |

| [R'HgC≡CRC≡CHgR'] | [2,2':5',2'']terthiophene-5,5''-diyl | Extended organometallic complex | nih.gov |

| [R'HgC≡CRC≡CHgR'] | 4,4'-di(tert-butyl)-2,2'-bithiazole-5,5'-diyl | Extended organometallic complex | nih.gov |

Note: R' = Me, Ph

Role in the Construction of Functionalized Molecules

Mercury(II) salts are well-known to mediate the cyclization of unsaturated bonds, including alkynes and diynes, leading to the formation of a wide variety of functionalized carbocyclic and heterocyclic structures. researchgate.net While these reactions typically employ mercury salts as catalysts or stoichiometric reagents rather than pre-formed bis(alkynyl)mercury compounds, the underlying principle involves the activation of the alkyne bond by the mercury(II) ion.

In the context of Mercury, bis(propyn-1-yl)-, its two propargyl units offer the potential for intramolecular cyclization reactions or for serving as a bifunctional building block in intermolecular reactions. Mercury-catalyzed cycloisomerization of allenynes to allenenes has been demonstrated, showcasing the ability of mercury(II) to facilitate complex rearrangements. nih.gov

Furthermore, organomercury compounds can participate in transmetalation reactions, where the organic groups are transferred to another metal. This allows for the generation of other reactive organometallic species that can then be used in a variety of carbon-carbon bond-forming reactions. wikipedia.org For example, the palladium-catalyzed cross-coupling of organomercurials with organic halides is a known method for C-C bond formation. wikipedia.org

Table 2: Examples of Mercury(II)-Mediated Cyclization Reactions of Alkynes

| Substrate Type | Mercury(II) Reagent | Product Type | Reference |

| Arylalkynes | Hg(II) salts | Benzopyran derivatives | researchgate.net |

| (E)-1,3-dimethoxy-5-(4-methyl-3-nonen-7-ynyl)benzene | Hg(OTf)2 | Hexahydrophenanthrene derivative | researchgate.net |

| N-tosylanilinoallylic alcohols | Hg(OTf)2 | Vinyl-substituted indolines | researchgate.net |

| Allenynes | [Hg(OTf)2] | Allenenes | nih.gov |

Strategies for Stereoselective Transformations (if applicable)

However, for reactions where the C-Hg bond itself is the site of reaction, such as in transmetalation or cross-coupling, the stereochemical course is less straightforward and depends heavily on the mechanism of the subsequent reactions of the newly formed organometallic species. The linear geometry of the starting bis(alkynyl)mercury compound does not inherently possess chiral information that could direct stereoselective transformations. Therefore, any stereocontrol would likely need to be induced by external chiral reagents, catalysts, or auxiliaries.

At present, there is a lack of documented strategies for achieving high levels of stereoselectivity in transformations directly utilizing Mercury, bis(propyn-1-yl)- or closely related bis(alkynyl)mercury compounds. The development of such methodologies would represent a significant advancement in the synthetic utility of this class of organomercury reagents.

Future Directions in Research on Mercury, Bis Propyn 1 Yl Chemistry

Development of Novel Reaction Architectures and Methodologies

The synthesis and transformation of organomercury compounds are continuously evolving. nih.govnih.gov For Mercury, bis(propyn-1-yl)- , future work should focus on developing more efficient, selective, and safer synthetic protocols.

Historically, organomercury compounds have been synthesized via methods like the reaction of mercury(II) salts with Grignard or organolithium reagents. wikipedia.org While effective, these methods can lack functional group tolerance. Future methodologies could explore milder and more controlled reaction conditions.

A significant area for development is the use of Mercury, bis(propyn-1-yl)- in palladium-catalyzed cross-coupling reactions. nih.gov Organomercurials are known to undergo transmetalation with palladium complexes, forming organopalladium intermediates that can participate in various C-C bond-forming reactions. wikipedia.orgnih.gov Research could systematically explore the coupling of the propynyl (B12738560) group from the mercury center to a wide range of organic electrophiles.

Detailed research findings indicate that symmetric organomercurials (R₂Hg) are often more reactive than their asymmetric counterparts (RHgX). nih.gov This suggests that Mercury, bis(propyn-1-yl)- could serve as a highly effective transfer agent for the propynyl moiety.

| Proposed Reaction | Reagents and Conditions | Potential Product |

| Palladium-Catalyzed Cross-Coupling | Aryl Halide, Pd Catalyst (e.g., Pd(PPh₃)₄), Solvent | Aryl-Substituted Propyne (B1212725) |

| Copper-Mediated Coupling | Acyl Chloride, Cu Salt | Propynyl Ketone |

| Gold-Catalyzed Addition | Alkene/Arene, Au Catalyst | Functionalized Alkynes |

| Transmetalation-Alkylation | Main Group Halide (e.g., R₂BCl), then Electrophile | Alkynylborane, then further functionalization |

These proposed methodologies would not only expand the synthetic utility of Mercury, bis(propyn-1-yl)- but also contribute to the broader toolkit of organic synthesis. nih.gov

Exploration of Underutilized Reactivity Modes

Beyond established transformations, there are several reactivity modes of organomercury compounds that remain underexplored for dialkynylmercury species.

One such area is their participation in cycloaddition reactions. While not extensively documented for mercury acetylides, the strained triple bond, influenced by the mercury center, could exhibit unique reactivity in [2+2], [3+2], or [4+2] cycloadditions, potentially catalyzed by other transition metals. acs.orgresearchgate.net

Another avenue is the generation of radical species. Photochemical homolysis of the carbon-mercury bond can produce carbon-centered radicals. libretexts.org For Mercury, bis(propyn-1-yl)- , this would generate a propynyl radical, a highly reactive intermediate that could participate in additions to multiple bonds or hydrogen atom abstraction reactions. libretexts.org This photochemical approach offers a metal-free method for initiating radical reactions under mild conditions.

The transmetalation reactivity of Mercury, bis(propyn-1-yl)- could also be expanded beyond palladium. Reactions with other metals like aluminum, tin, or lanthanides could provide access to a variety of other organometallic reagents with distinct reactivities. wikipedia.orgrsc.org For instance, reaction with aluminum could yield a triphenylaluminium equivalent with propynyl groups. wikipedia.org

| Reactivity Mode | Description | Potential Application |

| Catalytic Cycloadditions | Use as a synthon in transition-metal-catalyzed cycloaddition reactions. | Synthesis of complex cyclic and heterocyclic structures. |

| Photochemical Radical Generation | UV irradiation to induce C-Hg bond homolysis, forming propynyl radicals. libretexts.org | Initiation of radical polymerization or addition reactions. |

| Expanded Transmetalation | Reaction with a wider range of metal halides (e.g., SnCl₄, BCl₃, InCl₃). | Preparation of novel propynyl-metal reagents for synthesis. |

| Carbene Precursor Chemistry | Exploration as a source for mercury-stabilized carbenes or by α-elimination. | Access to novel carbene chemistry and cyclopropanation reactions. |

Investigating these underutilized modes will likely uncover novel transformations and expand the fundamental understanding of dialkynylmercury chemistry.

Integration with Emerging Areas of Chemical Synthesis

To remain at the forefront of chemical research, the chemistry of Mercury, bis(propyn-1-yl)- must be integrated with modern, enabling technologies.

Flow Chemistry: The use of continuous-flow reactors offers significant advantages in terms of safety, reaction control, and scalability, particularly for reactions involving hazardous materials like organomercury compounds. amf.ch Performing reactions with Mercury, bis(propyn-1-yl)- in a flow system would allow for precise control over temperature, pressure, and reaction time, potentially improving yields and minimizing the formation of byproducts. amf.ch This is especially relevant for highly exothermic or fast reactions.

Photoredox Catalysis: The synergy between organometallic chemistry and photoredox catalysis has unlocked a plethora of new transformations. sbq.org.brscielo.brMercury, bis(propyn-1-yl)- could be integrated into photoredox cycles in several ways. For example, a photocatalyst could facilitate the single-electron transfer (SET) to or from the organomercurial, generating radical intermediates under exceptionally mild conditions. nih.govmdpi.comu-tokyo.ac.jp This could open up novel cross-coupling pathways that are not accessible through traditional thermal methods.

Materials Science: The rigid, linear structure of the C-Hg-C bond and the conjugated nature of the alkynyl ligands make Mercury, bis(propyn-1-yl)- an intriguing building block for functional materials. wikipedia.orgmdpi.com It could be used as a monomer or precursor for the synthesis of polymetallaynes, which are polymers containing metal atoms in their backbone. polyu.edu.hkresearchgate.netwiley.com These materials often exhibit interesting photophysical and electronic properties, with potential applications in optoelectronics, sensing, and energy conversion. polyu.edu.hkresearchgate.netwiley.comfrontiersin.org Research in this area would involve the design and synthesis of new polymers incorporating the bis(propyn-1-yl)mercury unit and the characterization of their material properties.

| Emerging Area | Potential Benefit for Mercury, bis(propyn-1-yl)- Chemistry | Example Application |

| Flow Chemistry | Enhanced safety, improved reaction control, and easier scalability. amf.ch | Safe execution of hazardous coupling or radical reactions. |

| Photoredox Catalysis | Access to novel reaction pathways via light-induced single-electron transfer. sbq.org.brscielo.br | Mild, light-driven cross-coupling of the propynyl group. |

| Materials Science | Use as a rigid building block for functional polymers and nanomaterials. polyu.edu.hkresearchgate.netwiley.com | Synthesis of luminescent polymetallaynes for sensors or OLEDs. |

By embracing these emerging fields, the chemistry of Mercury, bis(propyn-1-yl)- can evolve from fundamental academic studies to practical applications in various domains of chemical science.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Mercury, bis(propyn-1-yl)-, and how can experimental reproducibility be ensured?

- Methodological Answer : Mercury, bis(propyn-1-yl)- (C₆H₆Hg) is synthesized via organomercury reactions, typically involving mercury(II) salts and propynyl Grignard reagents. To ensure reproducibility:

- Document stoichiometric ratios, reaction temperatures, and solvent systems (e.g., anhydrous THF or ether) in detail .

- Validate purity using elemental analysis and NMR spectroscopy (e.g., δ¹³C NMR for alkyne protons at ~70-90 ppm) .

- Include procedural deviations (e.g., inert atmosphere requirements) in supplementary materials to address variability .

Q. How can spectroscopic techniques distinguish Mercury, bis(propyn-1-yl)- from structurally similar organomercury compounds?

- Methodological Answer :

- IR Spectroscopy : Identify C≡C stretches (~2100 cm⁻¹) and Hg-C vibrations (<600 cm⁻¹) .

- ¹H NMR : Look for terminal alkyne protons (δ 1.8-2.5 ppm, split due to coupling with Hg) .

- Mass Spectrometry : Confirm molecular ion peaks at m/z 298 (C₆H₆Hg⁺) and fragmentation patterns (e.g., loss of propynyl groups) .

Q. What safety protocols are critical when handling Mercury, bis(propyn-1-yl)- in laboratory settings?

- Methodological Answer :

- Use fume hoods and mercury-specific spill kits due to neurotoxic vapor release .

- Monitor airborne Hg levels with atomic absorption spectroscopy during experiments .

- Dispose of waste via chelation (e.g., with sulfhydryl-containing agents) to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic structure of Mercury, bis(propyn-1-yl)- influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Perform DFT calculations to map electron density on Hg centers (e.g., using Gaussian or ORCA software) .

- Compare reaction kinetics with other Hg-alkynyl compounds (e.g., Hg-C bond dissociation energies) to identify catalytic bottlenecks .

- Validate computational models with experimental Hammett parameters for substituent effects .

Q. What experimental strategies can resolve contradictions in reported thermodynamic stability data for Mercury, bis(propyn-1-yl)-?

- Methodological Answer :

- Conduct calorimetric studies (e.g., DSC/TGA) under controlled atmospheres to assess decomposition pathways .

- Cross-reference literature data (e.g., Reaxys or SciFinder) to identify outliers and isolate variables (e.g., solvent purity, Hg isotopic composition) .

- Publish raw datasets with error margins to facilitate meta-analyses .

Q. How can the environmental degradation pathways of Mercury, bis(propyn-1-yl)- be modeled in aquatic systems?

- Methodological Answer :

- Simulate hydrolysis and photolysis using controlled pH/light conditions, followed by ICP-MS quantification of Hg²⁺ release .

- Track methylmercury formation via GC-MS after microbial incubation (e.g., with Geobacter sulfurreducens) .

- Compare degradation rates with QSAR models to predict ecotoxicological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.